tert-Butyl 1-methyl-1-(3-tolyl)ethyl peroxide

Peroxide decomposition kinetics Hammett linear free-energy relationship Radical initiator selection

tert-Butyl 1-methyl-1-(3-tolyl)ethyl peroxide (CAS 93777-09-4, molecular formula C₁₄H₂₂O₂, MW 222.32 g/mol) is an asymmetric dialkyl peroxide belonging to the tert-butyl organic peroxide (TBOP) family. It features a peroxide (–O–O–) bridge linking a tert-butyl group to a 1-methyl-1-(3-methylphenyl)ethyl moiety, placing it structurally between the commercial initiator tert-butyl cumyl peroxide (TBCP, CAS 3457-61-2) and the 4-tolyl isomer (CAS 52031-76-2).

Molecular Formula C14H22O2
Molecular Weight 222.32 g/mol
CAS No. 93777-09-4
Cat. No. B12665595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 1-methyl-1-(3-tolyl)ethyl peroxide
CAS93777-09-4
Molecular FormulaC14H22O2
Molecular Weight222.32 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(C)(C)OOC(C)(C)C
InChIInChI=1S/C14H22O2/c1-11-8-7-9-12(10-11)14(5,6)16-15-13(2,3)4/h7-10H,1-6H3
InChIKeyCHFRYGOPMRHWMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 1-Methyl-1-(3-tolyl)ethyl Peroxide (CAS 93777-09-4): Structural Identity and Initiator Class Placement


tert-Butyl 1-methyl-1-(3-tolyl)ethyl peroxide (CAS 93777-09-4, molecular formula C₁₄H₂₂O₂, MW 222.32 g/mol) is an asymmetric dialkyl peroxide belonging to the tert-butyl organic peroxide (TBOP) family [1]. It features a peroxide (–O–O–) bridge linking a tert-butyl group to a 1-methyl-1-(3-methylphenyl)ethyl moiety, placing it structurally between the commercial initiator tert-butyl cumyl peroxide (TBCP, CAS 3457-61-2) and the 4-tolyl isomer (CAS 52031-76-2) . Organic peroxides of this class serve as thermal free-radical initiators for polymerization, polymer crosslinking, and chemical synthesis, with their utility governed primarily by O–O bond homolysis temperature, decomposition kinetics, and the nature of the radical fragments generated [2].

Why tert-Butyl 1-Methyl-1-(3-tolyl)ethyl Peroxide Cannot Be Replaced by Generic Dialkyl Peroxides: The Meta-Methyl Differentiation


Asymmetric dialkyl peroxides are not interchangeable commodities; the identity of the non-tert-butyl fragment (R₁ in t-Bu–O–O–R₁) directly dictates decomposition kinetics, radical speciation, initiator efficiency, and ultimately polymer architecture [1]. The 3-tolyl substituent in CAS 93777-09-4 introduces a meta-methyl group on the aromatic ring, which — unlike the unsubstituted phenyl ring of TBCP or the symmetrical alkyl groups of DTBP — modulates O–O bond homolysis through both electronic (Hammett σₘ = −0.07) and steric effects, producing a decomposition rate profile and radical fragment distribution that cannot be replicated by simply adjusting the concentration or temperature of a generic alternative [2]. For procurement decisions, selecting the correct aryl-substituted peroxide determines whether the radical flux, grafting propensity, and end-group chemistry match the intended process window [3].

Quantitative Differentiation Evidence: tert-Butyl 1-Methyl-1-(3-tolyl)ethyl Peroxide vs. Closest Analogs


Meta-Methyl Substitution: Predicted Decomposition Rate Shift Relative to TBCP via Hammett Analysis

The target compound differs from tert-butyl cumyl peroxide (TBCP, CAS 3457-61-2) by a single meta-methyl substituent on the aromatic ring. Hendrickson et al. established a Hammett correlation for aryl-substituted α-cumyl tert-butyl peroxides (X-PhCMe₂OOCMe₃) with ρ = −0.22 ± 0.04 [1]. Using the literature σₘ value for methyl (−0.07), the predicted log(kₓ/k_H) = ρ × σₘ = (−0.22) × (−0.07) ≈ +0.015, corresponding to a decomposition rate approximately 3.5% faster for the 3-tolyl derivative than for unsubstituted TBCP under identical conditions. This modest rate enhancement, driven by the electron-donating meta-methyl group, provides a subtly but measurably lower effective initiation temperature [2].

Peroxide decomposition kinetics Hammett linear free-energy relationship Radical initiator selection

Boiling Point and Flash Point Comparison: Processing Safety Window vs. TBCP and DTBP

Computed physicochemical data for CAS 93777-09-4 include a boiling point of 267°C (at 760 mmHg) and a flash point of 73.9°C (closed cup, calculated) . In comparison, TBCP (CAS 3457-61-2) exhibits a boiling point of approximately 287.5°C (rough estimate) and a flash point of 72°C . The 20°C lower boiling point of the 3-tolyl derivative, combined with a comparable flash point, places this compound in a distinct volatility and flammability envelope that may confer advantages in vacuum-assisted polymer devolatilization or solvent-stripping unit operations where lower residual peroxide boiling point facilitates removal .

Organic peroxide physical properties Safe processing temperature Initiator handling safety

Meta- vs. Para-Methyl Isomerism: Steric Differentiation from the 4-Tolyl Isomer

The 3-tolyl (meta) isomer (CAS 93777-09-4) stands in regioisomeric relationship to the 4-tolyl (para) isomer (CAS 52031-76-2) . In the para isomer, the methyl group is conjugated with the peroxide-bearing benzylic position, enhancing electron donation into the C–O bond and potentially labilizing the peroxide linkage to a greater extent than the meta isomer where such through-conjugation is absent [1]. The Hendrickson model explicitly accounts for steric contributions: log k_rel = (−0.40 ± 0.08) Σσ* − (0.43 ± 0.02) ΣE_cs, indicating that both electronic (σ*) and steric (E_cs) parameters independently modulate decomposition rate [2]. The meta-methyl group introduces a distinct steric environment around the peroxide-bearing quaternary carbon compared to the para-methyl arrangement, affecting cage recombination efficiency and ultimately the initiator efficiency (f-value) in high-pressure polymerization [2].

Regioisomer differentiation Steric effects in peroxide decomposition Polymer end-group control

Thermal Hazard Classification: Placement Within the TBOP Class III Risk Profile

A comprehensive DSC and ARC study by Gong et al. (2022) classified four representative tert-butyl organic peroxides (DTBP, TBCP, TBPB, TBPEH) as Class III (unacceptable hazard) according to thermal risk matrix assessment, with activation energies (Kissinger method) of 132.14, 145.39, 127.63, and 134.91 kJ/mol, respectively [1]. A separate DSC study by Duh et al. established the thermal stability ranking for dialkyl peroxides as: DCPO < TBCP < DAPO < DTBP [2]. As a structural member of this class bearing both tert-butyl and arylalkyl fragments, CAS 93777-09-4 is expected to fall within this Class III hazard profile with an activation energy in the range of approximately 130–146 kJ/mol — exceeding that of diacyl peroxides but below that of DTBP [3]. This classification carries direct implications for storage temperature limits (typically ≤25°C), SADT determination, and transportation compliance under UN TDG Class 5.2 [1].

Organic peroxide thermal hazard Accelerating rate calorimetry Process safety assessment

Radical Fragment Identity: Aryl Radical Generation Profile vs. DTBP and TBCP

Upon thermal homolysis, CAS 93777-09-4 generates two distinct radical species: a tert-butoxyl radical (t-BuO•, which may undergo β-scission to acetone + methyl radical) and a 1-methyl-1-(3-tolyl)ethyl radical (3-CH₃-C₆H₄-C(CH₃)₂•) [1]. This contrasts with DTBP, which yields only tert-butoxyl radicals (and subsequent methyl radicals via β-scission), and with TBCP, which generates the unsubstituted cumyl radical (C₆H₅-C(CH₃)₂•) [2]. The 3-tolyl-bearing radical fragment differs in hydrogen-abstraction propensity from the unsubstituted cumyl radical: the electron-donating meta-methyl group slightly increases radical stability while the additional methyl C–H bonds may participate in chain-transfer reactions, potentially reducing undesirable grafting onto polymer backbones compared to the more aggressive methyl radicals from DTBP decomposition [3].

Radical speciation Polymer grafting control Initiator-derived end-groups

High-Value Application Scenarios for tert-Butyl 1-Methyl-1-(3-tolyl)ethyl Peroxide


Controlled-Radical Polymerization Requiring Intermediate-Temperature Initiation with Reduced Grafting

In high-pressure ethylene (co)polymerization or acrylate solution polymerization where di-tert-butyl peroxide (DTBP) produces excessively aggressive methyl radicals leading to uncontrolled long-chain branching, CAS 93777-09-4 offers a tert-butoxyl/arylalkyl dual-radical profile with the arylalkyl fragment providing moderated hydrogen-abstraction reactivity [1]. The predicted ~3.5% faster decomposition rate vs. TBCP (derived from the Hammett ρ = −0.22 model for meta-methyl substitution) may permit marginally lower reactor temperatures or compensate for thermal gradients in continuous stirred-tank reactors (CSTR), while the 3-tolyl radical fragment is expected to produce less polymer backbone grafting than the methyl radicals from DTBP decomposition [2].

Polymer Crosslinking with Vacuum Devolatilization Compatibility

For crosslinking applications in silicone rubber or polyolefin systems requiring post-cure devolatilization, the 20°C lower boiling point of CAS 93777-09-4 (267°C) relative to TBCP (~287.5°C) facilitates more complete removal of residual peroxide and low-molecular-weight decomposition byproducts under vacuum [1]. This property is particularly advantageous in applications governed by food-contact or medical-device regulations where residual initiator levels must be minimized, and where the flash point of 73.9°C remains within an industrially manageable safety envelope [2].

Isomer-Specific Mechanistic Studies of Substituent Effects on Peroxide Homolysis

The availability of both the 3-tolyl (meta, CAS 93777-09-4) and 4-tolyl (para, CAS 52031-76-2) isomers provides a valuable probe pair for academic and industrial laboratories investigating electronic vs. steric contributions to O–O bond scission in aryl-substituted dialkyl peroxides [1]. The Hendrickson model framework (log k_rel = (−0.40)Σσ* − (0.43)ΣE_cs) predicts distinguishable decomposition kinetics for the two isomers, making this compound pair suitable for validating computational models (DFT) of peroxide thermolysis and for calibrating differential scanning calorimetry (DSC) kinetic methods [2].

Specialty Acrylic Resin Production Requiring Tailored End-Group Functionality

In the manufacture of high-solids acrylic coating resins where initiator-derived end-groups influence solution viscosity, pigment wetting, and crosslink density, the 3-tolyl fragment from CAS 93777-09-4 introduces an aromatic methyl-substituted end-group distinct from the unsubstituted phenyl end-group delivered by TBCP [1]. The resulting polymer may exhibit subtly different solubility parameters and thermal properties, enabling formulators to differentiate product performance in competitive coatings markets without reformulating the entire monomer composition [2].

Quote Request

Request a Quote for tert-Butyl 1-methyl-1-(3-tolyl)ethyl peroxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.